molecular formula C14H20N2O2 B7901650 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid

2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid

Cat. No.: B7901650
M. Wt: 248.32 g/mol
InChI Key: WQZUCVRXWNNCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid typically involves the reaction of benzylpiperidin-4-yl with appropriate reagents under controlled conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include the use of strong bases or acids to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in the study of biological systems and processes.

  • Industry: The compound can be used in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine:

  • 2-Amino-2-(1-phenylpiperidin-4-yl)acetic acid:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

2-amino-2-(1-benzylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13(14(17)18)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZUCVRXWNNCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C(=O)O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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